3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one
Description
Its structure includes a 2-chlorophenyl-substituted 1,4-thiazepane ring linked via a 2-oxoethyl chain to the quinazolinone core. This substitution pattern likely enhances its binding affinity and selectivity for specific biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
3-[2-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c22-17-7-3-1-5-15(17)19-9-10-24(11-12-28-19)20(26)13-25-14-23-18-8-4-2-6-16(18)21(25)27/h1-8,14,19H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJAQGFKKOKXCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the cyclization of anthranilic acid derivatives with formamide or its equivalents . The thiazepane ring can be introduced through a nucleophilic substitution reaction involving a suitable thiazepane precursor and the quinazolinone intermediate
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener chemistry approaches to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents, potentially enhancing the compound’s biological activity .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of quinazolin-4(3H)-one exhibit significant anticancer properties. Studies have shown that compounds similar to 3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one can inhibit the growth of cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). For instance, certain quinazoline derivatives have demonstrated IC50 values in the low micromolar range against these cell lines, indicating strong cytotoxic effects .
Neuropharmacological Effects
The compound's structure suggests potential interactions with neurokinin receptors (NK1 and NK3), which are implicated in various neurological disorders. Preliminary studies indicate that compounds with similar structures can act as antagonists at these receptors, potentially offering therapeutic benefits for conditions like schizophrenia and anxiety disorders. For example, animal model studies have shown that such compounds can reduce hyperactivity and anxiety-like behaviors .
Anti-inflammatory Properties
Compounds containing thiazepane rings are often explored for their anti-inflammatory effects. The unique structural characteristics of This compound may contribute to its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
Study 1: Antitumor Activity Evaluation
A study published in a peer-reviewed journal assessed the antitumor activity of quinazoline derivatives against HepG2 and MCF-7 cell lines. The results indicated that modifications to the quinazoline structure could enhance cytotoxicity significantly, with some derivatives achieving IC50 values comparable to established chemotherapeutics like doxorubicin .
Study 2: Neurokinin Receptor Binding Assay
Another study focused on evaluating the binding affinity of thiazepane-containing compounds to NK1 and NK3 receptors using radiolabeled ligands. The findings suggested high binding affinities (Ki values around 5 nM for NK1), indicating potential therapeutic applications in treating psychiatric disorders .
Mechanism of Action
The mechanism of action of 3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound has been shown to induce apoptosis in cancer cells by increasing the accumulation of intracellular reactive oxygen species and causing cell cycle arrest at the S-phase . It also inhibits key enzymes involved in cell proliferation, making it a potent antitumor agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs and their pharmacological profiles are summarized below:
Note: The target compound’s biological target is inferred based on structural similarities to hCA II or PI3K inhibitors but requires experimental validation.
Key Findings from Comparative Analysis
Substituent Effects on Enzyme Inhibition The aliphatic-thio substituents in compounds 2–4 and 12 (KI = 6.4–14.2 nM) exhibit superior hCA II inhibition compared to benzylthio analogs (KI = 66.5–173.4 nM) . In contrast, the trifluoromethyl-benzyl group in the PI3K inhibitor () highlights the role of electron-withdrawing groups in kinase binding . The target compound’s 2-chlorophenyl group may similarly enhance target engagement through hydrophobic interactions.
The target compound’s simpler core may favor selectivity for a single enzyme class, reducing off-target effects.
Physicochemical Properties
- The 1,4-thiazepane ring in the target compound likely improves solubility and membrane permeability compared to rigid aromatic substituents (e.g., benzylthio groups in ). This could enhance bioavailability in vivo.
Biological Activity
The compound 3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one is a member of the quinazolinone family, which has gained attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anticonvulsant properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound is characterized by a quinazolinone core coupled with a thiazepane ring and a chlorophenyl group. Its molecular formula is , with a molecular weight of 404.95 g/mol. The structural features contribute significantly to its pharmacological potential.
Antimicrobial Activity
Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains and fungi.
| Organism | Activity |
|---|---|
| Staphylococcus aureus | Moderate to high inhibition |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Significant antifungal activity |
The antimicrobial effects are often attributed to the electron-withdrawing nature of the chlorophenyl group, enhancing the compound's interaction with microbial cell walls .
Anticancer Activity
Quinazolinone derivatives are also recognized for their anticancer properties. The compound has been evaluated against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).
Case Study:
In vitro studies revealed that the compound exhibited an IC50 value of approximately 11.94 µM against MCF-7 cells, comparable to established chemotherapeutics like doxorubicin (IC50 8.90 µM) . The mechanism of action is believed to involve apoptosis induction through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| HepG2 | 19.95 | Higher than doxorubicin |
| MCF-7 | 11.94 | Comparable to doxorubicin |
Anticonvulsant Activity
Recent studies have explored the anticonvulsant potential of quinazolinone derivatives. The compound was tested in vivo using a pentylenetetrazole (PTZ) seizure model in mice.
Findings:
The results indicated that the compound acted as a positive allosteric modulator of the GABA_A receptor, which is crucial for inhibitory neurotransmission in the brain. This suggests potential therapeutic applications in treating epilepsy and other neurological disorders .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Antimicrobial Mechanism: Disruption of cell wall synthesis and function.
- Anticancer Mechanism: Induction of apoptosis via caspase activation.
- Anticonvulsant Mechanism: Modulation of GABA_A receptors enhancing inhibitory neurotransmission.
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Reaction Time | Yield (%) | Key Advantage |
|---|---|---|---|
| Conventional Reflux | 10 hours | 79 | Standardized protocol |
| Microwave Irradiation | 5 minutes | 87 | Faster, higher yield |
How do structural features like the thiazepane ring and chlorophenyl group influence reactivity?
- Thiazepane ring : The sulfur atom participates in oxidation reactions (e.g., forming sulfoxides/sulfones with KMnO₄ under acidic conditions) and enhances electrophilicity of adjacent groups .
- Chlorophenyl group : Directs electrophilic substitution (meta/para positions) and increases lipophilicity, improving receptor binding in pharmacological assays .
- Ketone moiety (2-oxoethyl) : Susceptible to reduction (e.g., NaBH₄ converts it to alcohol, preserving the lactam ring) .
What in vitro assays are suitable for preliminary evaluation of biological activity?
- Anticancer screening : Use apoptosis assays (e.g., Annexin V staining) targeting enzymes like phosphoinositide 3-kinase, as seen in structurally related quinazolinones .
- Anti-inflammatory testing : Measure inhibition of COX-2 or IL-6 production in macrophage models .
- Antimicrobial activity : Employ disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Substituent modifications :
- Chlorine position : Para-substitution on the phenyl ring improves receptor affinity compared to meta .
- Thiazepane ring oxidation : Sulfone derivatives show higher metabolic stability but reduced blood-brain barrier penetration .
- Key SAR findings from analogs :
Q. Table 2: Impact of Substituents on Biological Activity
| Modification | Observed Effect | Reference |
|---|---|---|
| 2-Chlorophenyl → 4-Fluorophenyl | Increased anti-inflammatory activity | |
| Thiazepane → Piperidine | Reduced neuroprotective effects |
What strategies resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?
- Standardize assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (PI3Kα vs. PI3Kγ) can skew results .
- Control for compound stability : Monitor degradation under assay conditions (e.g., pH 7.4 buffer at 37°C) using HPLC .
- Validate target engagement : Use techniques like surface plasmon resonance (SPR) to confirm direct binding to purported targets .
What mechanistic insights explain this compound’s neuroprotective and anticonvulsant effects?
- GABAergic modulation : The thiazepane ring mimics benzodiazepine scaffolds, potentiating GABAₐ receptor activity in rodent seizure models .
- Glutamate toxicity mitigation : Reduces intracellular Ca²⁺ influx in neuronal cultures by blocking NMDA receptor overactivation .
- Enzyme inhibition : Targets phosphodiesterases (PDEs) or kinases involved in apoptosis pathways, as seen in related quinazolinones .
How can computational methods predict metabolic pathways or toxicity risks?
- ADMET profiling : Tools like SwissADME predict high CYP3A4-mediated metabolism due to the chlorophenyl group, suggesting potential drug-drug interactions .
- Toxicity alerts : The thiazepane sulfur may form reactive metabolites (e.g., sulfenic acids), flagged by DEREK Nexus .
- Docking studies : Identify off-target binding to hERG channels (cardiotoxicity risk) or serum albumin (plasma protein binding) .
Q. Methodological Notes
- Synthetic Optimization : Prioritize microwave-assisted protocols for time-sensitive projects .
- Biological Assays : Include positive controls (e.g., cisplatin for anticancer screens) to contextualize activity .
- Data Reproducibility : Publish full synthetic protocols and spectral data (¹H/¹³C NMR, HRMS) to aid verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
